molecular formula C17H11ClFN5S B2496404 4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine CAS No. 1207051-89-5

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine

Cat. No. B2496404
CAS RN: 1207051-89-5
M. Wt: 371.82
InChI Key: GHZJTRDCLCYNBI-UHFFFAOYSA-N
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Description

4-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine is a useful research compound. Its molecular formula is C17H11ClFN5S and its molecular weight is 371.82. The purity is usually 95%.
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Scientific Research Applications

Structural Characterization and Synthesis

  • The synthesis and structural characterization of isostructural compounds similar to the target molecule have been successfully achieved, revealing insights into their crystalline structures through single crystal diffraction. These compounds exhibit planarity except for certain groups which are oriented perpendicular to the main molecular plane, indicating complex molecular geometries that could be critical for their applications in material science and pharmaceuticals (Kariuki et al., 2021).

Antimicrobial Activities

  • A variety of thiazole and triazole derivatives have shown promising antimicrobial activities. These compounds were synthesized and evaluated for their effectiveness against different microorganisms, indicating their potential as novel antimicrobial agents. This suggests the structural framework of the target compound could be explored further for antimicrobial applications (Bektaş et al., 2007).

Corrosion Inhibition

  • Thiazole and thiadiazole derivatives, sharing structural similarities with the target molecule, have been studied for their corrosion inhibition performances on metals. These studies, incorporating both experimental and theoretical approaches, suggest the potential of these compounds in protecting metals from corrosion, which could have significant implications for industrial applications (Kaya et al., 2016).

Photophysical Properties and Applications

  • Novel classes of compounds incorporating triazole units have been explored for their photophysical properties, showing potential as blue-emitting fluorophores. This research indicates possible applications in the development of materials for organic light-emitting diodes (OLEDs) and other photonic devices, suggesting avenues for the application of the target compound in electronics and lighting technologies (Padalkar et al., 2015).

Theoretical Studies for Application Insights

  • Theoretical studies, including density functional theory (DFT) and molecular dynamics simulations, have been conducted on similar compounds to predict their corrosion inhibition performance and interaction with metal surfaces. These studies offer valuable insights into the molecular mechanisms of action, which can inform the design and optimization of compounds for specific applications (Farahati et al., 2019).

Mechanism of Action

Target of Action

Thiazoles and triazoles are known to interact with a variety of biological targets. For instance, thiazoles are found in many potent biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .

Mode of Action

The mode of action of thiazoles and triazoles can vary depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to inhibit key enzymes in bacterial cell wall synthesis, leading to their antimicrobial activity .

Biochemical Pathways

Thiazoles and triazoles can affect a variety of biochemical pathways. For example, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, leading to their antitumor or cytotoxic effects .

Pharmacokinetics

The pharmacokinetics of thiazoles and triazoles can vary greatly depending on their specific structure. Some general properties of these compounds include slight solubility in water, solubility in alcohol and ether, and sparing solubility in organic solvents and dyes .

Result of Action

The result of the action of thiazoles and triazoles can vary depending on their specific structure and the biological target they interact with. For example, some thiazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Action Environment

The action environment can influence the efficacy and stability of thiazoles and triazoles. Factors such as pH, temperature, and the presence of other molecules can affect how these compounds interact with their targets and exert their effects .

properties

IUPAC Name

5-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(3-fluorophenyl)triazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClFN5S/c18-11-6-4-10(5-7-11)14-9-25-17(21-14)15-16(20)24(23-22-15)13-3-1-2-12(19)8-13/h1-9H,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZJTRDCLCYNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=C(N=N2)C3=NC(=CS3)C4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClFN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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